Patent-Backed Scalable Continuous-Flow Production Confers Supply Chain Reliability
3-Cyano-1H-pyrrole-2-carboxylic acid and its derivatives are the subject of a granted US patent (US 10,570,091 B2) assigned to Takeda Pharmaceutical Company Limited, which describes a continuous-flow hydrogenation method for their production using a fixed-bed reactor with a supported metal catalyst [1]. This patent-protected industrial process provides a level of supply assurance and scalability that is absent for generic pyrrole-2-carboxylic acid (CAS 634-97-9), which is typically produced via batch processes without dedicated patent protection for its manufacture [2]. No equivalent patented continuous-flow process exists for 4-cyano-1H-pyrrole-2-carboxylic acid (CAS 80242-24-6) or ethyl 3-cyano-1H-pyrrole-2-carboxylate (CAS 7126-44-5).
| Evidence Dimension | Existence of a patented, scalable industrial production method |
|---|---|
| Target Compound Data | Granted patent US 10,570,091 B2 and CA 2,991,115 C (Takeda) covering a continuous hydrogenation process in a fixed-bed reactor |
| Comparator Or Baseline | Pyrrole-2-carboxylic acid (PCA): No dedicated patent for scalable continuous manufacturing process |
| Quantified Difference | Patent protection for target compound's manufacturing process vs. no equivalent patent for comparator (binary difference) |
| Conditions | Patent landscape analysis; continuous-flow hydrogenation with supported metal catalyst |
Why This Matters
For procurement, a patented manufacturing process signals validated scalability and reduces the risk of supply disruption, which is critical for programs transitioning from discovery to preclinical development.
- [1] Takeda Pharmaceutical Company Limited. Method for producing pyrrole compound. US Patent 10,570,091 B2, filed June 29, 2016, and issued February 25, 2020. View Source
- [2] Takeda Pharmaceuticals Co. Method for producing pyrrole compound. Canadian Patent CA 2,991,115 C, granted June 25, 2024. View Source
